molecular formula C17H17F3N4O B12235647 N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12235647
M. Wt: 350.34 g/mol
InChI Key: IOTRTDXWAPKNAU-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a pyrazine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Properties

Molecular Formula

C17H17F3N4O

Molecular Weight

350.34 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-4-1-12(2-5-13)3-6-16(25)23-14-10-24(11-14)15-9-21-7-8-22-15/h1-2,4-5,7-9,14H,3,6,10-11H2,(H,23,25)

InChI Key

IOTRTDXWAPKNAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate . The pyrazine ring can be introduced through a condensation reaction with pyrazin-2-amine . The final step involves coupling the azetidine and pyrazine rings with the trifluoromethyl-substituted phenyl group using Suzuki cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of an azetidine ring and a trifluoromethyl-substituted phenyl group, which may confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.

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